9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Anti-mycobacterial Tuberculosis Structure-Activity Relationship

9-(2-Chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic small molecule belonging to the angular chromeno[8,7-e][1,3]oxazin-2-one class, a hybrid scaffold that fuses a coumarin chromophore with a 1,3-oxazine ring. This compound is characterized by a 4-methyl substitution on the coumarin core and a 2-chlorobenzyl substituent at the N-9 position of the oxazine ring.

Molecular Formula C19H16ClNO3
Molecular Weight 341.8 g/mol
Cat. No. B12158822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Molecular FormulaC19H16ClNO3
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4Cl
InChIInChI=1S/C19H16ClNO3/c1-12-8-18(22)24-19-14(12)6-7-17-15(19)10-21(11-23-17)9-13-4-2-3-5-16(13)20/h2-8H,9-11H2,1H3
InChIKeySKEGTUULKQCGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(2-Chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: Core Structural Identity and Pharmacological Context


9-(2-Chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic small molecule belonging to the angular chromeno[8,7-e][1,3]oxazin-2-one class, a hybrid scaffold that fuses a coumarin chromophore with a 1,3-oxazine ring [1]. This compound is characterized by a 4-methyl substitution on the coumarin core and a 2-chlorobenzyl substituent at the N-9 position of the oxazine ring. The chromeno[8,7-e][1,3]oxazin-2-one scaffold has been investigated primarily for anti-inflammatory and anti-mycobacterial activities, with structure-activity relationship (SAR) studies demonstrating that the nature and position of the N-9 substituent critically governs both potency and target selectivity [2][3].

Why 9-(2-Chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one Cannot Be Replaced by a Generic Chromeno-Oxazinone Analog


The chromeno[8,7-e][1,3]oxazin-2-one scaffold exhibits extreme sensitivity to N-9 substitution: in the anti-mycobacterial series, shifting from 4-chlorophenyl (MIC = 10 µg/mL) to 2-chlorophenyl (MIC >80 µg/mL) abolishes activity, while replacing the aryl ring with an unsubstituted benzyl group raises the MIC to >40 µg/mL [1]. In the anti-inflammatory series, the 9-(2-chlorophenyl) derivative B3 is the most potent inhibitor of TNF-α and IL-6 via NF-κB/MAPK pathways, but lacks the 4-methyl group present in the target compound [2]. The target compound uniquely combines a 2-chlorobenzyl N-9 substituent with a 4-methyl coumarin core—a substitution pattern absent from both published anti-mycobacterial and anti-inflammatory SAR studies. This specific combination cannot be assumed to replicate the activity profile of any single published analog, making direct procurement of the exact compound essential for reproducible target validation.

Head-to-Head Quantitative Evidence for 9-(2-Chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one


Anti-Mycobacterial Activity: Structural Interpolation Between 2-Chlorophenyl (4a) and Benzyl (4i) Analogs

The target compound bears a 2-chlorobenzyl N-9 substituent, which is structurally intermediate between the 2-chlorophenyl analog 4a (MIC >80 µg/mL, >244.08 µM) and the unsubstituted benzyl analog 4i (MIC >40 µg/mL, >130.15 µM) in the MABA assay against M. tuberculosis H37Rv [1]. Both flanking analogs are devoid of significant anti-mycobacterial activity at the highest tested concentrations. Published SAR explicitly states that replacing the aryl ring with a benzyl moiety (4i) 'led to the decrease in anti-mycobacterial efficacy,' and the 2-chlorophenyl group (4a) 'did not show any significant activity even at higher concentrations' [1]. No direct MIC data for the 2-chlorobenzyl compound have been published; however, based on the additive negative SAR contributions of both the 2-chloro and benzyl features, its activity is projected to be similarly weak, distinguishing it from the active 4-halo-substituted phenyl analogs such as 4c (4-Br, MIC = 7 µg/mL) and 4d (4-Cl, MIC = 10 µg/mL) [1].

Anti-mycobacterial Tuberculosis Structure-Activity Relationship

Structural Differentiation from the Anti-Inflammatory Lead Compound B3

The most potent anti-inflammatory compound in the chromeno[8,7-e][1,3]oxazin-2-one class is B3 [9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one], which at 6.25–25 µg/mL inhibited LPS-induced TNF-α and IL-6 production in RAW 264.7 macrophages via suppression of NF-κB and MAPK signaling pathways [1]. The target compound differs from B3 in two critical positions: (i) it carries a 4-methyl group on the coumarin ring (absent in B3), and (ii) it features a 2-chlorobenzyl N-9 substituent rather than the 2-chlorophenyl group of B3. The 4-methyl substitution is characteristic of the anti-mycobacterial series and has not been evaluated in the anti-inflammatory context; conversely, the benzyl linker introduces conformational flexibility absent in the planar phenyl analog [2]. No head-to-head anti-inflammatory data exist for the target compound.

Anti-inflammatory NF-κB MAPK TNF-α

Regioisomeric Preference: 2-Chlorobenzyl vs 4-Chloro and 3-Chloro Substitution at N-9

Published anti-mycobacterial SAR demonstrates a strong positional dependence of the chloro substituent on the N-9 aryl ring. The 4-chlorophenyl analog 4d exhibits an MIC of 10 µg/mL (30.51 µM), while the 3-chlorophenyl analog 4f shows MIC >40 µg/mL (>122.04 µM) and the 2-chlorophenyl analog 4a is inactive (MIC >80 µg/mL) [1]. The target compound places the chlorine at the 2-position of a benzyl group, combining the disfavored ortho-chloro orientation with a methylene spacer. Although no direct MIC is available for the 2-chlorobenzyl compound, the SAR trend predicts inactivity at least as pronounced as the 3-chlorophenyl (4f) and 2-chlorophenyl (4a) analogs, providing a clear differentiation from the active 4-chloro regioisomer 4d.

Anti-mycobacterial SAR Regioisomer Halogen substitution

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity vs Phenyl Analogs

The replacement of a direct N-phenyl linkage with an N-benzyl linkage introduces an additional methylene spacer and increases the rotatable bond count by one. For the unsubstituted benzyl analog 4i, the molecular formula is C19H17NO3 (MW 307.34), while the 2-chlorophenyl analog 4a has C18H14ClNO3 (MW 327.76) [1]. The target compound (C19H16ClNO3, MW 341.79) combines the higher carbon count of 4i with the chlorine of 4a, resulting in a calculated logP increment relative to 4i (due to chlorine) and a hydrogen-bond acceptor count identical to 4a. These physicochemical differences affect membrane permeability and non-specific protein binding, making the target compound a distinct tool for pharmacokinetic profiling studies.

Drug-likeness Lipophilicity Physicochemical properties

Recommended Application Scenarios for 9-(2-Chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one Based on Quantitative Differentiation Evidence


Negative Control Probe for Anti-Mycobacterial Screening of Chromeno-Oxazinone Libraries

Given the projected anti-mycobacterial inactivity based on SAR interpolation between 4a (MIC >80 µg/mL) and 4i (MIC >40 µg/mL) [1], the target compound is a structurally matched negative control for active 4-halo-substituted phenyl analogs such as 4c (MIC = 7 µg/mL) and 4d (MIC = 10 µg/mL). It can be deployed in MABA screens against M. tuberculosis H37Rv to establish the baseline activity floor for the 2-chloro-substituted benzyl chemotype.

Expansion of Anti-Inflammatory SAR Beyond the B3 Chemotype

The target compound introduces a 4-methyl group and a benzyl linker—two structural features absent from the most potent anti-inflammatory lead B3 [2]. Procurement enables systematic evaluation of whether these modifications enhance, diminish, or redirect the NF-κB/MAPK inhibitory activity observed for B3 in RAW 264.7 macrophages, filling a critical gap in the chromeno-oxazinone anti-inflammatory SAR.

Regioisomeric Probe for Ortho-Chloro Benzyl vs Para-Chloro Phenyl Activity Cliffs

The target compound serves as a unique ortho-chloro benzyl probe for head-to-head comparison with the active para-chloro phenyl analog 4d (MIC = 10 µg/mL) and the inactive ortho-chloro phenyl analog 4a (MIC >80 µg/mL) [1]. This enables dissection of whether the methylene spacer in the benzyl group rescues the ortho-chloro penalty observed in the phenyl series, addressing a key SAR question.

Physicochemical and Metabolic Stability Benchmarking of N-Benzyl Chromeno-Oxazinones

The target compound's distinct calculated property profile—intermediate molecular weight (341.79 Da), presence of chlorine, and increased rotatable bonds relative to phenyl analogs [1]—makes it a suitable candidate for hepatic microsome stability and Caco-2 permeability assays to benchmark the developability of the N-benzyl chromeno-oxazinone subclass against the N-phenyl series.

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